N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide
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Overview
Description
The compound N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide is a synthetic molecule with unique structural attributes, featuring a pyrrolidinone ring, a benzo-dioxole group, and a cyclopentyl acetamide moiety. It has garnered interest in various scientific fields for its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : Begin with a benzo[d][1,3]dioxole derivative, undergoes formylation to introduce the formyl group.
Step 2: : The formylated intermediate undergoes a condensation reaction with a pyrrolidin-5-one derivative to form the key pyrrolidinone ring structure.
Step 3: : The resulting compound is then reacted with a suitable alkyl halide, such as bromomethyl-cyclopentyl-acetamide, under basic conditions to form N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclopentylacetamide.
Industrial Production Methods
The large-scale synthesis of this compound requires optimized reaction conditions to ensure high yield and purity. Methods typically involve:
Catalysis: : Using catalysts to accelerate reactions.
Solvent Selection: : Choosing appropriate solvents to facilitate each step of the synthesis.
Purification Techniques: : Utilizing chromatography and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, forming quinones.
Reduction: : Hydrogenation of the carbonyl groups can be performed, reducing the compound to its respective alcohols.
Substitution: : The acetamide nitrogen can undergo alkylation or acylation reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Alkyl halides or acyl chlorides in the presence of base, such as sodium hydride (NaH) or triethylamine (TEA).
Major Products
Depending on the reaction, the products can range from quinones in oxidation reactions to alcohols in reduction reactions, and various N-substituted derivatives in substitution reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: : The compound serves as a key intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : It acts as an inhibitor for certain enzymes, aiding in the study of biochemical pathways.
Medicine
Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry
Material Science: : Utilized in the development of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as:
Enzymatic Binding: : Inhibits enzyme activity by binding to active sites.
Receptor Modulation: : Acts on cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
N-(1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-hexylacetamide: : Similar structure but with a hexyl group instead of a cyclopentyl group.
N-(1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide: : Has a phenyl group in place of the cyclopentyl group.
Uniqueness
Structural Distinctiveness: : The cyclopentyl group imparts unique steric and electronic properties.
Biological Activity: : Demonstrates unique interactions with biological targets compared to its analogs.
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c22-18(7-13-3-1-2-4-13)20-10-14-8-19(23)21(11-14)15-5-6-16-17(9-15)25-12-24-16/h5-6,9,13-14H,1-4,7-8,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYCFJKPWRUPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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